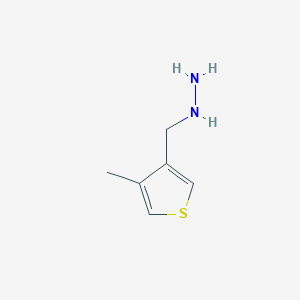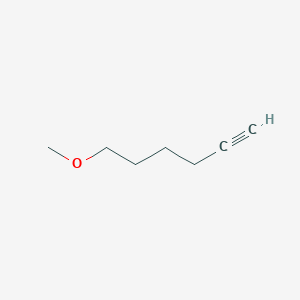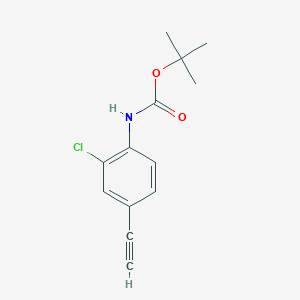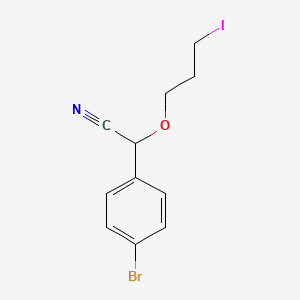
3-(Aminomethyl)-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-1-naphthoic acid is an organic compound that features a naphthalene ring substituted with an aminomethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1-naphthoic acid can be achieved through several methods. One common approach involves the reaction of 1-naphthoic acid with formaldehyde and ammonia or an amine under acidic conditions. This Mannich reaction introduces the aminomethyl group onto the naphthalene ring.
Industrial Production Methods: In an industrial setting, the synthesis might involve the use of catalysts to improve yield and selectivity. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the aminomethyl group efficiently. The reaction conditions typically include elevated temperatures and pressures to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aminomethyl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents on the naphthalene ring.
Major Products:
- Oxidation of the aminomethyl group can yield imines or nitriles.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can introduce various functional groups onto the naphthalene ring, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-1-naphthoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-(Aminomethyl)-1-naphthoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
3-(Aminomethyl)-5-methylhexanoic acid: Known for its use as an anticonvulsant drug.
3-(Aminomethyl)phenylboronic acid: Utilized in various chemical synthesis applications.
Uniqueness: 3-(Aminomethyl)-1-naphthoic acid is unique due to the presence of both the naphthalene ring and the aminomethyl group, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
3-(aminomethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7,13H2,(H,14,15) |
Clave InChI |
NWPMIVZNYZADIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)











